1-Bromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene

Description

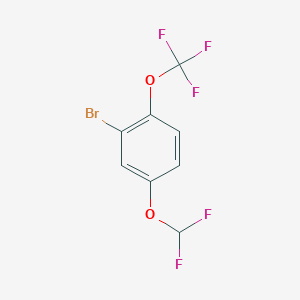

1-Bromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a bromine atom at position 1, a trifluoromethoxy group (-OCF₃) at position 2, and a difluoromethoxy group (-OCHF₂) at position 3. This arrangement of electron-withdrawing substituents imparts unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

2-bromo-4-(difluoromethoxy)-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5O2/c9-5-3-4(15-7(10)11)1-2-6(5)16-8(12,13)14/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMXFZVXUIZQLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Aromatic Bromination

- Starting Material: A benzene derivative bearing methoxy or other activating groups.

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.

- Conditions: Typically carried out in solvents such as dichloromethane or acetic acid at low to moderate temperatures.

- Outcome: Selective bromination at the 1-position relative to existing substituents, often guided by directing effects of the ether groups.

Introduction of Difluoromethoxy Group (-OCF2H)

- Method: Difluoromethoxylation can be achieved via nucleophilic substitution using difluoromethoxide sources or by employing difluorocarbene intermediates.

- Reagents: Difluoromethylating agents such as difluoromethyl bromide or specialized difluoromethoxylation reagents.

- Catalysts: Transition metal catalysts (e.g., copper or palladium complexes) may be used to facilitate the reaction.

- Conditions: Mild heating, inert atmosphere, and polar aprotic solvents like acetonitrile or dimethylformamide (DMF).

- Research Insight: Recent patents (US11760701B2) describe compositions and methods for difluoromethoxylation that can be adapted for aromatic systems, ensuring regioselectivity and high yields.

Introduction of Trifluoromethoxy Group (-OCF3)

- Method: Trifluoromethoxylation is more challenging due to the instability of trifluoromethoxide anion; thus, specialized reagents and conditions are used.

- Reagents: Trifluoromethoxylation reagents such as trifluoromethyl hypofluorite or trifluoromethylation reagents combined with oxygen sources.

- Catalysts: Often transition metal catalysis (e.g., copper, silver) is employed.

- Conditions: Controlled temperature, inert atmosphere, and solvents like acetonitrile.

- Research Insight: The same patent (US11760701B2) outlines synthetic routes for trifluoromethoxylation on aromatic rings, providing a reliable method to install the -OCF3 group at specific positions.

Sequence and Regioselectivity

- The order of introduction of substituents is critical. Typically, bromination is performed first to install the halogen directing group.

- Subsequent difluoromethoxylation and trifluoromethoxylation are carried out under conditions that favor substitution at the 5- and 2-positions, respectively.

- Protecting groups or directing groups may be employed to enhance regioselectivity.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Electrophilic Aromatic Bromination | Br2 or NBS, solvent (CH2Cl2, AcOH) | 0–25°C, inert atmosphere | Selective bromination at position 1 |

| 2 | Difluoromethoxylation | Difluoromethyl bromide, Cu catalyst | 50–80°C, polar aprotic solvent (MeCN, DMF) | Installation of -OCF2H at position 5 |

| 3 | Trifluoromethoxylation | Trifluoromethyl hypofluorite or equivalent, Ag/Cu catalyst | 25–60°C, inert atmosphere, MeCN | Installation of -OCF3 at position 2 |

Research Findings and Optimization

- Yield Optimization: Careful control of temperature and solvent polarity improves yields and minimizes side reactions.

- Catalyst Selection: Copper and silver catalysts are preferred for their ability to mediate fluorinated ether group installation efficiently.

- Purification: Chromatographic techniques are used to isolate the pure product due to the presence of regioisomers and side products.

- Scalability: The synthetic routes have been demonstrated at lab scale with potential for scale-up in industrial settings.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 1 undergoes nucleophilic substitution under strongly basic conditions. Key reactions include:

Reaction with Lithium Diisopropylamide (LDA):

In tetrahydrofuran (THF) at −78°C, LDA deprotonates the aromatic ring, enabling carboxylation via CO₂ insertion to yield 5-bromo-2-trifluoromethoxy-benzoic acid (49% yield) .

| Reagent/Condition | Product | Yield | Source |

|---|---|---|---|

| LDA, THF, −78°C, CO₂ | 5-Bromo-2-trifluoromethoxy-benzoic acid | 49% |

Aryllithium Formation:

Reaction with n-butyllithium in THF at −78°C generates an aryllithium intermediate, which reacts with electrophiles like Weinreb amides to form ketones (e.g., tetrahydro-2H-pyran-4-yl(4-(trifluoromethoxy)phenyl)methanone, 812 mg) .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling:

Using Pd(OAc)₂ and triphenylphosphine in ethanol/toluene with Na₂CO₃, the compound couples with boronic acids to form biaryl derivatives (e.g., 94% yield at 100°C) .

Direct Arylation of Heteroarenes:

PdCl(C₃H₅)(dppb) or Pd(OAc)₂ catalyzes coupling with heteroarenes (e.g., 2-methylthiophene) in DMA at 150°C, yielding regioselective C5-arylated products (93–95% yield) . Steric hindrance from substituents minimally affects reactivity .

| Catalyst | Base | Temperature | Product Yield | Source |

|---|---|---|---|---|

| PdCl(C₃H₅)(dppb) | KOAc | 150°C | 93% | |

| Pd(OAc)₂ | Na₂CO₃ | 100°C | 94% |

Radical Reactions

Under radical conditions, bromine can be replaced via chain-transfer mechanisms:

Trifluoromethoxylation:

Using photoredox catalysts or radical initiators, bromine is substituted by trifluoromethoxy groups. This reaction proceeds via a radical pathway, tolerating diverse functional groups .

Functional Group Transformations

Oxidation:

The difluoromethoxy group resists oxidation under standard conditions (e.g., KMnO₄), preserving the OCF₂H moiety .

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the bromine to hydrogen, yielding 5-difluoromethoxy-2-(trifluoromethoxy)benzene .

Comparative Reactivity

The trifluoromethoxy group enhances electrophilicity at the bromine-bearing carbon, accelerating substitution compared to non-fluorinated analogs. Steric effects from adjacent substituents marginally influence reaction rates .

This compound’s versatility in substitution and coupling reactions makes it valuable for synthesizing fluorinated aromatics in medicinal and materials chemistry. Further studies exploring its behavior under photochemical or electrochemical conditions could expand its synthetic utility.

Scientific Research Applications

Organic Synthesis

1-Bromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene serves as a critical building block in the synthesis of complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable in creating derivatives with specific properties. The compound can undergo:

- Substitution Reactions : The bromine atom can be replaced with nucleophiles such as amines or alkoxides under suitable conditions.

- Coupling Reactions : It can participate in cross-coupling reactions like Suzuki or Heck reactions to form biaryl compounds.

Medicinal Chemistry

The compound is significant in the development of pharmaceuticals, particularly those that require fluorinated aromatic compounds. The fluorine atoms enhance metabolic stability and bioavailability, which are critical for drug efficacy. Notable applications include:

- Antimicrobial Agents : Research suggests that halogenated compounds exhibit antimicrobial properties against resistant bacterial strains.

- Cancer Therapeutics : Some studies indicate that fluorinated compounds may have synergistic effects when combined with existing cancer therapies.

Material Science

In materials science, this compound is utilized in the synthesis of advanced materials known for specific electronic and optical properties. Its unique electronic characteristics make it suitable for developing high-performance polymers and coatings.

Agricultural Chemistry

This compound also plays a role in agricultural chemistry as an intermediate in synthesizing agrochemicals, including herbicides and pesticides. The incorporation of fluorinated groups often enhances the efficacy and stability of these compounds.

Inhibition Studies

Research indicates that compounds with trifluoromethyl groups exhibit increased potency for inhibiting specific biological pathways compared to non-fluorinated analogs. This suggests that this compound may similarly impact biological systems.

Antimicrobial Activity

Investigations into related halogenated compounds have demonstrated antimicrobial properties against resistant strains of bacteria, highlighting the potential of this compound in addressing antibiotic resistance.

Cancer Research

Fluorinated compounds have shown promise in preclinical trials for enhancing the effectiveness of existing cancer therapies, indicating that this compound may also possess anticancer properties worth exploring.

Mechanism of Action

The mechanism of action of 1-Bromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The compound is differentiated from other bromo-fluoroalkoxy benzenes by the combination of -OCF₃ and -OCHF₂ groups. Key analogs include:

*Calculated based on molecular formula C₈H₃BrF₅O₂.

Key Observations :

- The trifluoromethoxy group (-OCF₃) is a stronger electron-withdrawing group than difluoromethoxy (-OCHF₂), influencing reactivity in cross-coupling reactions .

- Boiling points for analogs with -OCF₃ (e.g., 1-bromo-4-(trifluoromethoxy)benzene) are moderately high (~153–155°C), suggesting similar volatility for the target compound .

Reactivity in Pd-Catalyzed Direct Arylation

Bromo-fluoroalkoxy benzenes are widely used in Pd-catalyzed arylations to construct heteroaromatic systems. Comparisons of reactivity:

Key Observations :

- Substituent Position : Meta-substituted bromo-(trifluoromethoxy)benzenes (e.g., 1-bromo-3-(trifluoromethoxy)benzene) exhibit high yields (up to 91%) in coupling reactions due to balanced electronic and steric effects .

- Electron-Withdrawing Effects: The trifluoromethoxy group enhances electrophilicity at the bromine-bearing carbon, facilitating oxidative addition in Pd catalysis.

- Steric Hindrance : Ortho-substituted analogs (e.g., 1-bromo-2-(trifluoromethoxy)benzene) show comparable yields to meta-substituted derivatives, indicating tolerance to steric bulk in certain heteroarenes .

Biological Activity

1-Bromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethoxy and difluoromethoxy groups contributes to its chemical stability and lipophilicity, which are essential for biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C9H4BrF5O2. The compound features a bromine atom and two distinct fluorinated methoxy groups, which influence its reactivity and interaction with biological targets.

Fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The trifluoromethoxy group can enhance the lipophilicity of the molecule, potentially improving membrane permeability and receptor binding affinity. These modifications can lead to increased potency in pharmacological applications.

Case Studies

- Anticancer Activity : Research has indicated that similar fluorinated compounds can inhibit key enzymes involved in cancer progression. For instance, compounds with trifluoromethoxy groups have shown effectiveness against various cancer cell lines by modulating signaling pathways related to cell proliferation and apoptosis .

- Antimicrobial Properties : Some studies have reported that fluorinated aromatic compounds exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways . Although specific data on this compound is limited, its structural analogs suggest potential efficacy against pathogens.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other fluorinated benzene derivatives. For example, the introduction of trifluoromethyl groups has been associated with increased inhibition of enzymes such as cyclooxygenase and lipoxygenase, which are crucial in inflammatory responses .

Comparative Analysis

To better understand the biological profile of this compound, it is useful to compare its activity with related compounds.

Research Findings

Recent studies have focused on the synthesis and characterization of fluorinated compounds similar to this compound. These investigations highlight the importance of fluorine substitution in enhancing biological activity and selectivity towards specific targets .

Pharmacokinetics

The pharmacokinetic profiles of fluorinated compounds indicate favorable absorption and distribution characteristics due to their lipophilic nature. This suggests that this compound may exhibit similar properties, potentially leading to effective therapeutic applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for preparing 1-Bromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and alkoxylation steps. For example, bromination of a pre-functionalized benzene derivative can be achieved using electrophilic brominating agents like (N-bromosuccinimide) in the presence of Lewis acids (e.g., ) . Fluorination steps may employ reagents such as (diethylaminosulfur trifluoride) or . Critical parameters include temperature control (0–5°C for bromination to minimize side reactions) and anhydrous conditions to prevent hydrolysis of trifluoromethoxy groups .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR : is essential for distinguishing difluoromethoxy () and trifluoromethoxy () groups, with chemical shifts typically at δ −55 to −60 ppm for and δ −80 to −85 ppm for .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., , expected ) .

- IR : Stretching vibrations for C-F bonds (1000–1300 cm) and ether linkages (C-O-C, ~1250 cm) provide additional validation .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : The compound is light-sensitive due to the bromine substituent and should be stored in amber vials at −20°C under inert gas (argon or nitrogen). Degradation products (e.g., hydrodebromination or hydrolysis of fluorinated groups) can be monitored via periodic analysis .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy and trifluoromethoxy groups influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of and groups deactivates the benzene ring, directing electrophilic substitution to the para position relative to bromine. In Suzuki-Miyaura couplings, the bromine site is typically reactive, but steric hindrance from the fluorinated groups may require bulky palladium ligands (e.g., ) to enhance efficiency . Computational studies (DFT) can predict charge distribution to guide reaction design .

Q. What experimental approaches resolve contradictions in spectroscopic data interpretation, such as unexpected splitting in ?

- Methodological Answer : Anomalous signals may arise from dynamic effects (e.g., rotational barriers in ) or impurities. Use 2D to probe spatial interactions or variable-temperature NMR to identify conformational changes . Cross-validate with X-ray crystallography if crystalline derivatives are accessible .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices () and electrostatic potential maps. These identify electron-deficient sites (e.g., positions ortho to ) prone to NAS. Compare with experimental results using model reactions (e.g., methoxide substitution) to validate predictions .

Contradiction Analysis

- Synthetic Yield Discrepancies : Variations in reported yields (e.g., 60–85%) may stem from differences in bromination agents or purification methods. Optimize by screening bromine sources ( vs. ) and employing chromatography with fluorinated silica gel .

- Regioselectivity in Coupling Reactions : Conflicting reports on coupling sites can be resolved by mechanistic studies (e.g., isotopic labeling) to track bond formation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.